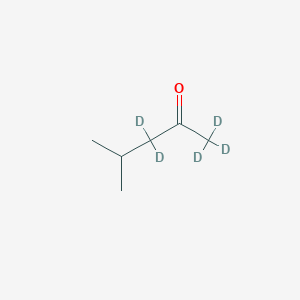
4-Methyl-2-pentanon-1,1,1,3,3-d5
Übersicht
Beschreibung
4-Methyl-2-pentanone-d5 is the isotope labelled analog of 4-Methyl-3-pentanone, a reactant used to synthesize 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
(CH3)2CHCD2COCD3 (CH_3)_2CHCD_2COCD_3 (CH3)2CHCD2COCD3
und einem Molekulargewicht von 105,19 g/mol, ist ein deuteriertes Lösungsmittel, das mehrere einzigartige Anwendungen in der wissenschaftlichen Forschung findet .NMR-Lösungsmittel
4-Methyl-2-pentanon-1,1,1,3,3-d5: wird häufig als interner Standard in der Kernmagnetresonanzspektroskopie (NMR) verwendet. Aufgrund seiner deuterierten Natur liefert es einen nicht-interferierenden Peak im NMR-Spektrum, der für eine genaue quantitative Analyse und Strukturbestätigung organischer Verbindungen unerlässlich ist .
Massenspektrometrie
In der Massenspektrometrie kann diese Verbindung als interner Standard für die Analyse mit Gaschromatographie-Massenspektrometrie (GC/MS) dienen. Es hilft bei der Bestimmung der Massenverschiebung und der Bestätigung der Identität unbekannter Verbindungen, insbesondere in komplexen Gemischen .
Wasserstoff-Deuterium-Austausch-Experimente
Das deuterierte Keton wird in Wasserstoff-Deuterium-Austausch-Experimenten verwendet, um Reaktionsmechanismen zu untersuchen. Es ermöglicht Forschern, die Bewegung von Wasserstoffatomen während chemischer Reaktionen zu verfolgen und so Einblicke in die Reaktionskinetik und -wege zu gewinnen .
Organische Synthese
Als deuteriertes Lösungsmittel wird This compound bei der Synthese anderer deuterierter Verbindungen verwendet. Es ist besonders nützlich, wenn die Einarbeitung von Deuteriumatomen an einer bestimmten Stelle im Molekül für die Untersuchung von Reaktionsmechanismen oder Stoffwechselwegen erforderlich ist .
Analytische Chemie
Diese Verbindung kann als analytischer Referenzstandard verwendet werden. Es ist besonders nützlich in der Hochleistungsflüssigkeitschromatographie (HPLC) mit Diodenarray-Detektion für die Quantifizierung von Analyten in hydroalkoholischen Matrizen .
Lösungsmittel für die Materialwissenschaft
In der Materialwissenschaft kann This compound als Lösungsmittel für Harze, Farben, Lacke und Firnisse verwendet werden. Seine deuterierte Form ist besonders nützlich bei der Untersuchung der Wechselwirkungen dieser Materialien mit anderen Substanzen unter verschiedenen Bedingungen .
Atomabsorptionsspektrometrie
Es wird auch als Extraktionsmittel in der Atomabsorptionsspektrometrie verwendet, um die Analyse von Metallionen zu unterstützen, indem die Effizienz des Extraktionsprozesses erhöht wird .
Antiozonant-Vorläufer
Schließlich ist die nicht-deuterierte Form dieser Verbindung ein Vorläufer für die Herstellung von N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylendiamin (6PPD), einem Antiozonant, das in Reifen verwendet wird. Obwohl dies keine direkte Anwendung der deuterierten Form ist, unterstreicht es die Vielseitigkeit der chemischen Struktur der Verbindung in verschiedenen industriellen Anwendungen .
Wirkmechanismus
4-Methyl-2-pentanone-1,1,1,3,3-d5
, also known as 1,1,1,3,3-pentadeuterio-4-methylpentan-2-one or 2-Pentanone, 4-methyl-1,1,1,3,3-d5- , is a deuterated compound of 4-methyl-2-pentanone . Here’s an overview of its mechanism of action:
Target of Action
The primary target of 4-Methyl-2-pentanone-1,1,1,3,3-d5 is the central nervous system . It’s commonly used as an organic solvent .
Mode of Action
As a deuterated compound, it’s often used in hydrogen-deuterium exchange experiments to reveal the transfer pathways and reaction kinetics of hydrogen atoms .
Pharmacokinetics
As a volatile organic compound, it’s likely to be rapidly absorbed and distributed in the body .
Result of Action
It’s occasionally found as a volatile component of urine, making it a biological marker of occupational exposure to this solvent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored away from strong oxidizing agents and flammable materials to prevent fire or explosion .
Eigenschaften
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZESTWPVYFNL-IKISXXDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197521 | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-81-7 | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4840-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















